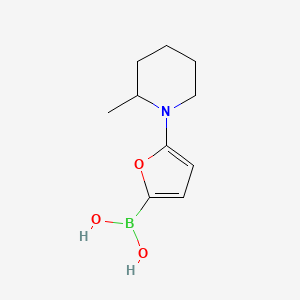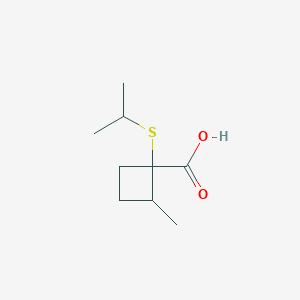![molecular formula C8H15N5 B13339613 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13339613.png)
1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a pyrrolidine ring and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of a pyrrolidine derivative with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is often referred to as a “click” reaction due to its efficiency and reliability. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA), and a base such as sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity through hydrophobic interactions .
類似化合物との比較
Similar Compounds
- 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole
- 1-(pyridin-2-yl)ethan-1-one
- 1-(pyrrolidin-2-ylmethyl)-1H-azoles
Uniqueness
1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to its combination of a pyrrolidine ring and a triazole ring, which imparts distinct chemical and biological properties. The triazole ring provides stability and resistance to metabolic degradation, while the pyrrolidine ring enhances the compound’s binding affinity and selectivity .
特性
分子式 |
C8H15N5 |
|---|---|
分子量 |
181.24 g/mol |
IUPAC名 |
1-(2-pyrrolidin-1-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C8H15N5/c9-8-7-13(11-10-8)6-5-12-3-1-2-4-12/h7H,1-6,9H2 |
InChIキー |
QKDAMBCRJNNNDR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13339537.png)
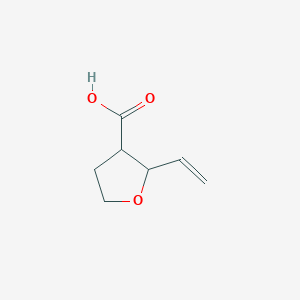
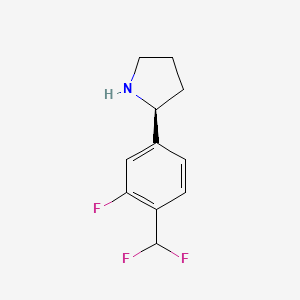
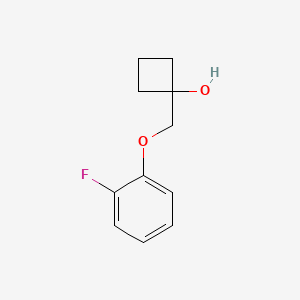
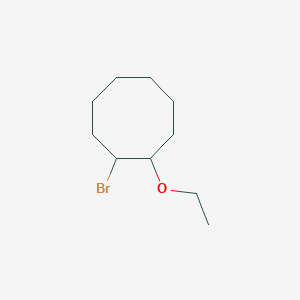
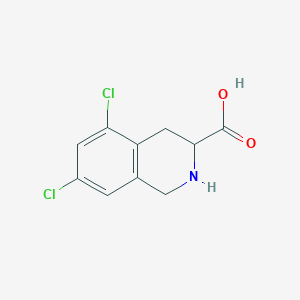
![[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13339573.png)

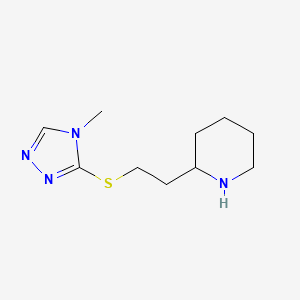


![L-Phenylalanine,4-(4,5-dimethyl-1,3-dioxolan-2-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13339611.png)
